Product packaging for BPR1K653(Cat. No.:CAS No. 1192754-07-6)

BPR1K653

Cat. No.: B612079
CAS No.: 1192754-07-6
M. Wt: 541.04
InChI Key: QBILDGGGAQXGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BPR1K653 is a novel, potent pan-Aurora kinase inhibitor developed as a candidate for anti-cancer therapy. This compound specifically inhibits the activity of both Aurora-A and Aurora-B kinases at low nanomolar concentrations (IC50 of 124 nM and 45 nM, respectively) and demonstrates high selectivity over other kinases such as ALK, CHK1, and VEGFR2 . Its primary research value lies in its ability to effectively target a wide range of human cancer cell lines, irrespective of tissue origin, p53 status, or critically, the expression of the multidrug resistance protein MDR1 (P-gp170) . Unlike many other chemotherapeutic agents and earlier Aurora kinase inhibitors (e.g., VX-680, PHA-739358, AZD1152), whose potency is diminished by MDR1, this compound exhibits potent anti-proliferative activity in MDR1-positive cells . At the cellular level, treatment with this compound leads to the induction of endoreplication and subsequent apoptosis in both MDR1-negative and MDR1-positive cancer cells . Preclinical in vivo studies have confirmed its potent activity against the growth of xenograft tumors from human cervical carcinoma and, significantly, from KB-derived MDR1-positive cells in nude mice . Furthermore, this compound has been shown to exhibit favorable pharmacokinetic properties in rat models, supporting its potential for further investigation . This profile makes this compound a highly promising research compound for the study of various malignancies, especially for overcoming MDR1-related drug resistance that arises from prolonged chemotherapeutic treatments . Please note: The foundational research for this compound is from 2011 . For the most current research and data, please consult the latest scientific literature. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1192754-07-6

Molecular Formula

C30H29ClN6O2

Molecular Weight

541.04

IUPAC Name

1-(4-(2-((5-chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea

InChI

InChI=1S/C30H29ClN6O2/c1-37(2)18-22-10-6-7-11-24(22)36-30(38)35-23-14-12-20(13-15-23)16-17-32-28-25-26(31)27(21-8-4-3-5-9-21)39-29(25)34-19-33-28/h3-15,19H,16-18H2,1-2H3,(H,32,33,34)(H2,35,36,38)

InChI Key

QBILDGGGAQXGGW-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1CN(C)C)NC2=CC=C(CCNC3=C4C(OC(C5=CC=CC=C5)=C4Cl)=NC=N3)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly.

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BPR1K653;  BPR1K 653;  BPR1K-653.

Origin of Product

United States

Synthetic Methodologies and Chemical Structure Activity Relationship Sar Studies of Bpr1k653 and Its Derivatives

Synthetic Approaches for BPR1K653 Synthesis

The pan-Aurora kinase inhibitor this compound is synthesized from 4-chloro-6-phenylfuro[2,3-d]pyrimidine. This precursor is obtained through a well-established three-step process plos.orgnih.gov. The chemical name of this compound is 1-(4-(2-((5-chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea medkoo.commolnova.com. The synthesis of this compound and its derivatives has been reported, often yielding the target compounds in moderate yields aacrjournals.org.

Design Principles for this compound Derivatives and Analogs

The design of this compound derivatives and analogs is guided by structure-activity relationship (SAR) studies and computational modeling, particularly focusing on interactions within the back pocket of Aurora kinases aacrjournals.orgresearchgate.netnih.gov. The aim is to develop compounds with enhanced potency, improved kinase selectivity, and optimized physicochemical properties researchgate.netresearchgate.netsemanticscholar.org.

Modification Strategies for Enhanced Kinase Selectivity

Achieving selective inhibition of specific Aurora kinase isoforms (Aurora-A, Aurora-B, and Aurora-C) is a significant challenge due to the high similarity in their ATP-binding pockets researchgate.netacs.org. Design strategies often exploit the subtle differences in the active sites, such as specific residues near the solvent-exposed region or within the back pocket researchgate.netacs.org.

Modification strategies for enhancing kinase selectivity of this compound derivatives have involved targeting the back pocket of Aurora kinases aacrjournals.orgresearchgate.netnih.gov. For instance, introducing a tertiary amino group at the meta position of the phenylurea moiety in this compound analogs has been shown to confer preferential inhibition of Aurora-A over Aurora-B researchgate.netnih.gov. Computational docking studies suggest that this positional change leads to more stable interactions with residues in the back pocket of Aurora-A compared to Aurora-B, explaining the observed selectivity researchgate.netnih.gov.

Exploration of Substituent Effects on Biological Activity

The introduction and modification of substituents on the core structure of this compound and its analogs have a significant impact on their biological activity, including inhibitory potency and selectivity plos.orgsci-hub.senih.gov. SAR studies have systematically explored the effects of different functional groups at various positions.

For example, studies on this compound derivatives have investigated the effect of substituents on the phenylurea group nih.gov. Analogs bearing alkyl or tertiary amino groups at the ortho position of the phenylurea showed similar or better inhibition of Aurora-B compared to Aurora-A nih.gov. Conversely, moving the same functional group to the meta position resulted in preferential Aurora-A inhibition nih.gov. Replacing the N,N-dimethyl amino group of this compound with an isobutyl group significantly decreased Aurora kinase inhibition sci-hub.se. These findings highlight the critical role of substituent identity and position in modulating the inhibitory profile of this compound analogs.

Structure-Activity Relationship (SAR) Profiling of this compound and its Analogs

Comprehensive SAR profiling of this compound and its analogs has been conducted to understand the relationship between their chemical structures and biological activities plos.orgsci-hub.seresearchgate.netaacrjournals.orgnih.govresearchgate.netacs.orgplos.orgacs.orgresearchgate.netdntb.gov.ua. These studies involve synthesizing a series of related compounds with systematic structural variations and evaluating their inhibitory activity against Aurora kinases and their effects on cellular processes.

This compound itself is described as a potent and selective pan-Aurora kinase inhibitor, inhibiting Aurora-A and Aurora-B with IC₅₀ values in the low nanomolar range plos.orgnih.gov.

Positional Scanning of Functional Groups

Positional scanning of functional groups involves systematically varying the position of specific substituents on the core scaffold to determine the optimal placement for desired activity or selectivity sci-hub.senih.govresearchgate.net. In the context of this compound derivatives, this approach has been applied to the phenylurea moiety nih.gov.

As mentioned earlier, the position of the tertiary amino group on the phenylurea ring significantly influences the selectivity towards Aurora-A or Aurora-B nih.gov. Analogs with this group at the ortho position showed a preference for Aurora-B, while those with the group at the meta position exhibited preferential Aurora-A inhibition nih.gov. This demonstrates the importance of positional effects in fine-tuning the activity of this compound analogs.

Impact of Structural Modifications on Isoform Specificity

Structural modifications to the this compound scaffold can dramatically impact its specificity towards different Aurora kinase isoforms sci-hub.seresearchgate.netnih.govresearchgate.net. These modifications can affect binding interactions within the ATP pocket and the less conserved back pocket.

Studies on this compound derivatives have shown that specific structural changes can lead to significant shifts in isoform selectivity sci-hub.senih.gov. For instance, certain analogs with a tertiary amino group at the meta position of the phenylurea exhibited 10-16-fold selectivity for Aurora-A over Aurora-B in enzymatic assays nih.gov. This enhanced selectivity was further supported by cellular assays, where these compounds were significantly more potent in inhibiting Aurora-A-specific phosphorylation compared to Aurora-B nih.gov. Conversely, other modifications, such as the presence of a 4-hydroxypiperidinyl group at the ortho position, were found to preserve Aurora-B inhibition activity aacrjournals.org. These findings underscore the ability to modulate isoform specificity through targeted structural modifications guided by SAR and computational modeling.

Molecular and Biochemical Characterization of Bpr1k653 As an Aurora Kinase Modulator

Enzymatic Inhibition Characterization of Aurora Kinases by BPR1K653

In vitro kinase inhibition assays have been instrumental in characterizing the effect of this compound on Aurora kinases. plos.orgnih.gov These studies reveal that this compound effectively inhibits the enzymatic activity of Aurora-A and Aurora-B. plos.orgnih.gov

Pan-Aurora Kinase Inhibition Profile

This compound has been identified as a pan-Aurora kinase inhibitor, demonstrating inhibitory activity against multiple Aurora kinase isoforms. plos.orgnih.gov In vitro kinase inhibition assays showed that this compound inhibited the activity of Aurora-A with an IC₅₀ value of 124 nM and Aurora-B with an IC₅₀ value of 45 nM. plos.orgnih.gov This indicates a potent inhibitory effect on both Aurora-A and Aurora-B at nanomolar concentrations. plos.orgnih.gov

Here is a table summarizing the in vitro inhibition of Aurora-A and Aurora-B by this compound:

EnzymeInhibition IC₅₀ (nM)
Aurora-A124
Aurora-B45

Cellular studies have also supported the pan-Aurora kinase inhibition profile of this compound. Treatment of HCT116 cancer cells with this compound resulted in a concentration-dependent decrease in phosphorylated Histone H3, a direct substrate of Aurora-B kinase, serving as an indicator of Aurora kinase inhibition in cells. plos.org Western blot analysis further confirmed the reduction of phosphor-Histone H3 and phosphor-Aurora-A, -B, and -C kinase in cells treated with this compound. plos.orgoncotarget.com

Selectivity Profiling Against Other Kinases

To understand the specificity of this compound, its inhibitory activity was evaluated against a panel of other kinases. plos.orgnih.gov this compound exhibited significantly less potency against kinases such as ALK, CHK1, cMET, EGFR, FLT3, VEGFR1, and VEGFR2, showing IC₅₀ values greater than 10 µM for these kinases. plos.orgnih.gov This indicates that this compound is selective for Aurora kinases compared to this tested panel. plos.orgnih.gov

Here is a table illustrating the selectivity profile of this compound against a panel of kinases:

EnzymeInhibition IC₅₀ (µM)
ALK>10
CHK1>10
cMET>10
EGFR>10
FLT3>10
VEGFR1>10
VEGFR2>10
Aurora-A0.124
Aurora-B0.045

Note: Aurora-A and Aurora-B IC₅₀ values are converted from nM to µM for comparison.

Structural Basis of this compound-Aurora Kinase Interactions

Understanding the structural interactions between this compound and Aurora kinases provides insights into its mechanism of inhibition. This has been investigated through techniques such as X-ray co-crystallography and computational molecular docking. aacrjournals.orgnih.govacs.orgacs.orgresearchgate.netplos.orgresearchgate.netnih.govchemrxiv.org

X-ray Co-crystallography Analyses of Precursor Compounds and this compound Analogs

Previous X-ray co-crystallography studies have provided evidence of the physical interactions between precursor compounds of this compound and Aurora kinases. plos.orgnih.govresearchgate.net These studies, along with structure-activity relationship (SAR) investigations, have helped identify novel furanopyrimidine derivatives as Aurora kinase inhibitors and understand the binding modes. researchgate.net While direct co-crystal structures of this compound itself with Aurora kinases are not explicitly detailed in the provided snippets, studies on precursor compounds and analogs contribute to understanding the potential binding interactions. aacrjournals.orgnih.govacs.orgresearchgate.net

Computational Molecular Docking Simulations

Computational molecular docking simulations have been employed to predict and analyze the binding interactions of this compound and its derivatives with Aurora kinases. nih.govacs.orgacs.orgresearchgate.netplos.orgresearchgate.netnih.govchemrxiv.org These simulations suggest that the interaction between the compound and residues in the back pocket of Aurora kinases plays a role in determining inhibition selectivity. aacrjournals.orgnih.gov For example, computational docking analysis of this compound analogs suggested that the presence of a tertiary amine at a specific position on the phenylurea moiety could form a more stable interaction with residues in the back pocket of Aurora-A compared to Aurora-B, potentially explaining observed selectivity differences of some analogs. nih.govresearchgate.net Molecular modeling studies have also been used in the design of Aurora kinase inhibitors, including those targeting the DFG-out conformation of Aurora A. acs.orgacs.org

Allosteric Modulation and Conformational Effects of this compound

Allosteric modulation of kinases, which involves binding to a site distinct from the ATP-binding site, offers an alternative strategy for achieving selective kinase inhibition and potentially overcoming issues associated with ATP-competitive inhibitors, such as promiscuity and drug resistance. cam.ac.ukpnas.orgcam.ac.uk Allosteric sites are often involved in interactions with other protein partners and can influence kinase activity by inducing conformational changes. cam.ac.ukpnas.org

While this compound is described as a potent pan-Aurora kinase inhibitor, some research explores the design of this compound derivatives targeting the back pocket of Aurora kinases for selective isoform inhibition. researchgate.net This suggests an interaction with regions beyond the primary ATP-binding site, potentially involving allosteric mechanisms or influencing conformational states. Targeting the back pocket of Aurora kinases with this compound analogs has been investigated as a strategy to achieve selective inhibition of specific Aurora kinase isoforms. researchgate.net Computational docking analysis has suggested that the interaction of certain functional groups on this compound derivatives with residues in the back pocket of Aurora-A may contribute to observed selectivity differences between Aurora-A and Aurora-B inhibition. researchgate.net

Kinase activity is often regulated by conformational changes, including the transition between active (DFG-in) and inactive (DFG-out) states of the DFG motif within the ATP-binding site. acs.org The DFG-out conformation can create a new allosteric pocket, which can be targeted for selective inhibition. acs.org While the primary mechanism of this compound is described as potent inhibition of Aurora kinase activity, the exploration of derivatives targeting the back pocket implies an influence on the kinase conformation or interactions with allosteric-like regions. researchgate.net

Studies on Aurora A kinase activation highlight the importance of allosteric modulators, such as TPX2, which bind to a hydrophobic pocket in the N-terminal lobe to promote full activation. rupress.orgpnas.org This interaction stabilizes structural elements in the active site. rupress.org The design of compounds that interfere with such allosteric interactions or induce specific conformational changes is a key area in developing more selective kinase inhibitors. cam.ac.ukpnas.orgcam.ac.uk Although direct detailed data on this compound's specific allosteric binding site or the precise conformational changes it induces were not extensively detailed in the search results focusing solely on this compound itself, the research on its derivatives targeting the back pocket points towards an interest in leveraging conformational aspects for improved selectivity. researchgate.net

Further detailed structural and biochemical studies would be necessary to fully elucidate the extent and nature of any allosteric modulation or specific conformational effects exerted by this compound on Aurora kinases.

Cellular Mechanistic Investigations of Bpr1k653 in Preclinical Research Models

Effects on Cellular Proliferation in In Vitro Models

The anti-proliferative activity of BPR1K653 has been a key area of investigation in preclinical research, evaluated across a range of cancer cell lines with varying genetic backgrounds and resistance profiles. plos.orgnih.govnih.govresearchgate.net

This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines originating from different tissues. plos.orgnih.govresearchgate.net Clonogenic assays have shown that this compound is effective against various cancer cell types, including those from lung (A549), oral (HONE-1, OECM-1), cervical (KB), colon (HT29), bladder (NTUB1), and leukemia/lymphoma (MV4-11, IM9). researchgate.net The potency of this compound, as measured by IC50 values, was found to be generally higher compared to other well-characterized Aurora kinase inhibitors like VX680 and PHA739358 in most tested cell lines. plos.orgnih.govresearchgate.net For instance, IC50 values for VX680 and PHA739358 were typically 2-10 folds higher than those of this compound, with the exception of OECM-1 cells where the IC50 values for VX680 and this compound were similar. plos.orgresearchgate.net

Cell Line (Tissue Origin) This compound IC50 (nM) VX680 IC50 (nM) PHA739358 IC50 (nM)
A549 (Lung) < 500 - -
HONE-1 (Oral) < 500 - -
OECM-1 (Oral) < 500 < 500 < 500
KB (Cervical) < 500 - -
HT29 (Colon) < 500 - -
NTUB1 (Bladder) < 500 - -
MV4-11 (Leukemia/Lymphoma) < 500 - -
IM9 (Leukemia/Lymphoma) < 500 - -

Note: IC50 values are approximate and derived from the qualitative description (<0.5 µM) and comparative statements in the source researchgate.net. Specific numerical values for all cell lines were not available in the provided snippets.

Preclinical data indicates that the anti-proliferative effectiveness of this compound is not significantly influenced by the p53 status of cancer cells. plos.orgnih.govresearchgate.net this compound has shown activity in cancer cell lines that are p53-wildtype, p53-negative, and p53-mutant. plos.orgnih.govresearchgate.net This suggests that this compound's mechanism of action can bypass potential resistance mechanisms or altered cellular responses associated with p53 dysfunction. plos.orgnih.gov

A significant finding in the preclinical evaluation of this compound is its potent activity against cancer cell lines exhibiting multi-drug resistance mediated by the efflux pump MDR1 (P-gp170). plos.orgnih.govnih.gov Studies using MDR1-expressing cell lines such as KB-VIN10, KB-S15, and NTU0.017 demonstrated that the potency of this compound was comparable to its potency in the parental, MDR1-negative cell lines (KB and NTUB1). nih.govresearchgate.net For example, the IC50 values for this compound in KB-VIN10, KB-S15, and KB cells were reported as 14 nM, 11 nM, and 12 nM, respectively, highlighting similar sensitivity regardless of MDR1 expression. nih.govresearchgate.net This indicates that this compound is not a substrate for the MDR1 efflux pump, a characteristic that distinguishes it from some other chemotherapeutic agents and Aurora kinase inhibitors like VX680, whose effectiveness is diminished by MDR1 expression. plos.orgnih.govresearchgate.net

Cell Line MDR1 Status This compound IC50 (nM) VX680 IC50 (nM)
KB Negative 12 -
KB-VIN10 Positive 14 Affected by MDR1 plos.orgresearchgate.net
KB-S15 Positive 11 Affected by MDR1 researchgate.net
NTUB1 Negative - -
NTU0.017 Positive Similar to NTUB1 researchgate.net -

Note: Specific numerical IC50 for NTUB1 and NTU0.017 with this compound were not available in the snippets, but the source states they were similar. researchgate.net VX680 IC50 values for MDR1-positive lines were not provided numerically but noted as being affected by MDR1 expression. plos.orgresearchgate.net

Influence of p53 Status on Cellular Responses

Modulation of Key Phosphorylation Events and Protein Expression

This compound has been shown to influence critical cellular processes by altering the phosphorylation status of key mitotic regulators and the expression levels of certain oncoproteins.

Phosphorylation Status of Aurora-A, Aurora-B, and Aurora-C

This compound functions as a pan-Aurora kinase inhibitor, demonstrating potent inhibition of Aurora-A and Aurora-B kinase activity at low nanomolar concentrations in vitro. nih.govnih.govplos.org Activation of Aurora-A kinase is known to involve auto-phosphorylation on the Thr288 residue, while phosphorylation of the Thr232 residue is crucial for Aurora-B activation. nih.govplos.org Western blot analysis has shown that treatment with this compound leads to a concentration-dependent reduction in the phosphorylated forms of Aurora-A, Aurora-B, and Aurora-C in cancer cells. nih.govplos.org This indicates that this compound effectively inhibits the activity of these key mitotic kinases within the cellular context.

Histone H3 Phosphorylation (Ser10) as a Biomarker of Aurora-B Activity

Phosphorylation of Histone H3 at Serine 10 (Ser10) is a well-established biomarker for Aurora-B kinase activity, as Histone H3 is a direct substrate of Aurora-B. plos.orgresearchgate.net Preclinical studies with this compound have consistently demonstrated a decrease in Histone H3 phosphorylation at Ser10 in various cancer cell lines, including HCT116 and HONE-1 cells, following treatment. nih.govplos.org This reduction was observed in a concentration-dependent manner. plos.org The inhibition of Histone H3 phosphorylation at Ser10 confirms the effective cellular targeting of Aurora-B by this compound. plos.orgresearchgate.net

Data from Western blot analysis in KB and KB-VIN10 cells treated with this compound showed a concentration-dependent decrease in Histone H3 phosphorylation. plos.org

Regulation of c-MYC and MYCN Protein Levels

Research indicates that Aurora A kinase inhibitors capable of inducing a DFG-out conformation can lead to the degradation of MYC-family oncoproteins, including c-MYC and MYCN. researchgate.netacs.org this compound, a pyrimidine-based Aurora A inhibitor, has been shown to reduce the levels of c-MYC and MYCN oncoproteins. researchgate.netaacrjournals.orgaacrjournals.org Studies have shown that the sensitivity of certain cancer cell lines, such as small cell lung cancer (SCLC) and breast cancer cells, to this compound derivatives is strongly associated with the protein levels of c-MYC and/or N-MYC. researchgate.netaacrjournals.orgaacrjournals.org Western blot analysis has been used to assess the reduction in c-MYC and MYCN protein levels following treatment with this compound or its derivatives in cell lines with MYC amplification. acs.org

A derivative of this compound, compound 13, showed significantly enhanced inhibition potency against MYC-amplified SCLCs compared to MYC-unamplified SCLCs and demonstrated tumor growth inhibition in a cMYC-amplified SCLC xenograft model. acs.org Another derivative, DBPR728, induced sustained regression in c-MYC amplified SCLC xenografts. aacrjournals.org The reduction in c-MYC/MYCN levels by these compounds may be attributed to effects on cell cycle progression and/or protein stability, potentially through increased proteasomal degradation. acs.orgaacrjournals.org

Other Downstream Signaling Pathway Modulations

While the primary focus is on Aurora kinases and MYC proteins, Aurora kinases are involved in regulating numerous signaling pathways. AURKA, for instance, has been identified to regulate pathways such as PI3K/Akt, mTOR, β-catenin/Wnt, and NF-κB. nih.gov Although specific detailed modulations of these pathways by this compound itself are not extensively detailed in the provided search results beyond its direct targets and MYC, the inhibition of Aurora kinases by this compound suggests potential downstream effects on these interconnected networks involved in cell cycle progression, proliferation, and survival. nih.gov

Induction of Apoptotic Pathways and Cell Death Mechanisms

A key outcome of this compound treatment in preclinical models is the induction of apoptosis, a programmed cell death mechanism. nih.govplos.org This has been observed in both MDR1-negative and MDR1-positive cancer cells. nih.govplos.org

Activation of Caspase Cascades (e.g., Caspase-3/-7)

Caspases are critical mediators of apoptosis, with effector caspases like caspase-3 and caspase-7 playing a key role in the execution phase. nih.govresearchgate.netbiorxiv.orgmdpi.com Preclinical studies have shown that this compound treatment induces caspase-3/-7 activity in cancer cells. nih.govplos.org This activation is a significant indicator of the initiation of the apoptotic cascade. The increase in caspase-3/-7 activity has been demonstrated through various assays, including real-time caspase-3/-7 activity imaging. nih.govplos.org The activation of these caspases leads to the cleavage of cellular substrates, contributing to the morphological changes associated with apoptosis, such as DNA fragmentation. nih.govplos.org

In addition to caspase activation, this compound has also been shown to induce the cleavage of PARP (Poly (ADP-ribose) polymerase), another hallmark of apoptosis, particularly in MDR1-expressing cells. nih.gov

Data Table: Effects of this compound on Key Cellular Markers

Cellular MarkerEffect of this compound TreatmentObservation MethodCell Lines StudiedSource
Phospho-Aurora-AReduced (concentration-dependent)Western BlotHCT116 nih.govplos.org
Phospho-Aurora-BReduced (concentration-dependent)Western BlotHCT116 nih.govplos.org
Phospho-Aurora-CReduced (concentration-dependent)Western BlotHCT116 nih.govplos.org
Phospho-Histone H3 (Ser10)Decreased (concentration-dependent)Western Blot, Immuno-histochemistryKB, KB-VIN10, HONE-1, HCT116 nih.govplos.orgresearchgate.netresearchgate.netplos.org
c-MYC protein levelsReducedWestern BlotMYC-amplified SCLC lines researchgate.netacs.orgaacrjournals.orgaacrjournals.org
MYCN protein levelsReducedWestern BlotMYCN-amplified cell lines researchgate.netacs.orgaacrjournals.orgaacrjournals.org
Caspase-3/-7 activityInducedReal-time imaging, AssaysKB, KB-VIN10 nih.govplos.org
PARP cleavageInducedWestern BlotKB-VIN10 nih.govplos.org
Phosphatidylserine (B164497) translocationInducedAnnexin-V assayKB, KB-VIN10 nih.gov
DNA fragmentationInducedTUNEL assayKB, KB-VIN10 nih.govplos.org

Phosphatidylserine Translocation (Annexin-V Staining)

Phosphatidylserine (PS) translocation from the inner to the outer leaflet of the plasma membrane is an early indicator of apoptosis. bdbiosciences.comthermofisher.com Annexin-V is a protein that binds with high affinity to PS in a calcium-dependent manner, making it a useful tool for detecting apoptotic cells with exposed PS. bdbiosciences.comthermofisher.comcytekbio.com

In preclinical studies, the Annexin-V assay has been used to assess the ability of this compound to induce PS translocation. Results have shown that this compound induced the translocation of phosphatidylserine molecules in both MDR1-negative (KB) and MDR1-positive (KB-VIN10) cancer cells. plos.orgplos.org This was indicated by green fluorescent labeling in the Annexin-V-FLUOS assay. plos.orgplos.org In contrast, another compound, VX680, only induced PS translocation in KB cells and not significantly in the MDR1-expressing KB-VIN10 cells under the same conditions. plos.org

DNA Fragmentation Analysis (TUNEL Assay)

DNA fragmentation is a hallmark of later-stage apoptosis, resulting from the activation of endonucleases that cleave DNA into smaller fragments. merckmillipore.com The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method used to detect these DNA strand breaks by enzymatically labeling the free 3'-OH termini. nih.govmerckmillipore.com

Studies investigating this compound have utilized the TUNEL assay to assess DNA fragmentation. This compound was shown to induce DNA fragmentation in both KB and KB-VIN10 cells. plos.orgnih.gov This was analyzed using kits such as the TMR-red In Situ Cell Death Detection kit. plos.orgnih.gov Quantitative analysis of TUNEL-labeled cells indicated a statistically significant increase in apoptotic cells in tumor tissues treated with this compound compared to control groups in xenograft models. nih.gov

Cleavage of PARP

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme that is cleaved by caspases during apoptosis. Cleavage of PARP is considered a biochemical hallmark of apoptosis. researchgate.netacs.org

Preclinical in Vivo Model Investigations for Mechanistic Validation of Bpr1k653

Evaluation in Xenograft Tumor Models in Immunodeficient Mice

Studies evaluating BPR1K653 in xenograft tumor models in immunodeficient mice have provided key insights into its anti-tumor potential and its interaction with biological targets within a complex in vivo environment. These models, typically involving the engraftment of human cancer cells into immunocompromised mice, allow for the assessment of a compound's effects on tumor growth and cellular processes.

Assessment of Aurora Kinase Target Engagement in vivo

Assessment of Aurora kinase target engagement in vivo is a critical step in validating the mechanism of action of Aurora kinase inhibitors like this compound. Studies have demonstrated that administration of this compound to mice bearing human cervical carcinoma KB xenografts resulted in a reduction in the amount of phosphor-Histone H3 positive cells within the tumor tissues. This reduction was observed 24 hours after the second administration of this compound. Immunohistochemical analysis of tumor tissue sections revealed a decrease from approximately 60% phosphor-Histone H3 positive cells in the control group to about 10% in the this compound-treated group. This finding indicates that this compound effectively inhibits Aurora kinase activity, as evidenced by decreased phosphorylation of the Aurora kinase substrate Histone H3, within the tumor environment in living subjects.

Phosphor-Histone H3 Positive Cells in KB Xenografts

Treatment GroupApproximate Percentage of Phosphor-Histone H3 Positive Cells
Control60%
This compound-treated10%

Investigating Cellular Mechanistic Markers in Tumor Tissues

Beyond target engagement, investigations into cellular mechanistic markers in tumor tissues provide a deeper understanding of how this compound impacts cancer cells in vivo. Analysis of tumor tissues from this compound-treated mice has shown effects on markers related to cell cycle progression and apoptosis. Histone H3 phosphorylation, a direct substrate of Aurora-B kinase, was reduced, consistent with the compound's inhibitory activity. Furthermore, studies have indicated that this compound can induce apoptosis in cancer cells. Analysis of tumor tissue sections by TUNEL assay has been performed to determine if the inhibition of tumor growth is related to increased apoptotic cancer cell populations. While specific quantitative data on apoptosis levels in vivo from the provided sources is limited, the induction of apoptosis was observed in in vitro studies with both MDR1-negative and MDR1-positive cancer cells. Endo-replication, a cellular outcome of Aurora kinase inhibition, was also induced by this compound in cancer cells in vitro.

Analysis of Compound Distribution in Animal Models

Analysis of compound distribution in animal models, typically assessed through pharmacokinetic studies, is essential to understand how this compound is absorbed, distributed, metabolized, and excreted. Pharmacokinetic studies of this compound in rats have been conducted to evaluate its properties in vivo. These studies have shown that this compound exhibits favorable pharmacokinetic properties. Following a single intravenous administration to rats, this compound achieved a maximum plasma concentration rapidly. The compound demonstrated a volume of distribution at steady state (Vss) of 10.6 ± 5.1 L/kg, suggesting distribution into deep compartments, including tissues and tumors. The plasma half-life was determined to be 3.9 ± 0.7 hours, and the total body clearance was 49.3 ± 10.6 mL/min/kg. These pharmacokinetic characteristics support that this compound can achieve and maintain plasma levels sufficient for continuous inhibition of Aurora kinase activity with appropriate dosing.

Pharmacokinetic Parameters of this compound in Rats (Single IV Administration)

ParameterValue
Maximum Plasma Concentration (Cmax)10 µM (5463 ng/mL) at 2 min
Plasma Concentration at 24 h3.9 nM (2.1 ng/mL)
Plasma Half-life (t1/2)3.9 ± 0.7 hours
Total Body Clearance (CL)49.3 ± 10.6 mL/min/kg
Volume of Distribution at Steady State (Vss)10.6 ± 5.1 L/kg

Studies in Multi-Drug Resistant Xenograft Models

A significant aspect of the preclinical evaluation of this compound has involved studies in multi-drug resistant (MDR) xenograft models. Given that the expression of drug efflux pumps like MDR1 (P-gp) can lead to resistance to various chemotherapeutic agents, it is crucial to assess the efficacy of novel compounds in such resistant settings.

This compound has shown potent activity against the growth of xenograft tumors derived from the human cervical carcinoma cell line KB-VIN10 in nude mice. The KB-VIN10 cell line is known to be MDR1-positive. Studies demonstrated that this compound exhibited potent activity against the growth of these MDR1-expressing tumor xenografts. In comparison to control mice, the growth of KB-VIN10 tumors was significantly inhibited in mice treated with this compound. This is particularly noteworthy as a comparator compound, VX680, did not exhibit significant tumor growth inhibitory effect in mice transplanted with KB-VIN10 cells, indicating that the effectiveness of VX680 is affected by MDR1 expression, unlike this compound. These findings suggest that this compound's potency is not abrogated by MDR1 expression in cancer cells, highlighting its potential for managing malignancies with MDR1-related drug resistance.

Tumor Growth Inhibition in Multi-Drug Resistant KB-VIN10 Xenografts

Treatment GroupEffect on Tumor Growth
ControlTumor growth observed
This compound-treatedSignificant inhibition of tumor growth
VX680-treatedNo significant tumor growth inhibition

Advanced Research Directions and Methodological Considerations for Bpr1k653 Studies

Development of Selective Aurora Isoform Inhibitors based on BPR1K653 Scaffold

While this compound has shown potent inhibition of both Aurora-A and Aurora-B kinases, with IC₅₀ values of 124 nM and 45 nM respectively in in vitro kinase inhibition assays, the development of selective inhibitors based on its scaffold is an active area of research. plos.orgnih.gov Studies have explored modifications to the this compound structure, specifically targeting the back pocket of Aurora kinases, to achieve isoform selectivity. researchgate.netnih.govaacrjournals.orgresearchgate.netdntb.gov.uaacs.orgacs.orgaacrjournals.org

Analogs of this compound bearing an alkyl or tertiary amino group at the ortho position of the phenylurea showed similar or better inhibition of Aurora-B over Aurora-A. researchgate.netnih.gov Conversely, moving the same functional group to the meta position of the phenylurea resulted in preferential inhibition of Aurora-A. researchgate.netnih.gov For instance, compounds 3m and 3n, with a tertiary amino group at the meta position, exhibited 10-16 fold selectivity for Aurora-A over Aurora-B in enzymatic assays. researchgate.netnih.govaacrjournals.org Western blot analysis further supported these findings, showing that compounds 3m and 3n were significantly more effective in inhibiting the autophosphorylation of Aurora-A (Thr288) compared to Aurora-B (Thr232) in HCT116 cells. researchgate.netnih.govaacrjournals.org Computational docking analysis suggests that the enhanced selectivity for Aurora-A is due to more stable interactions between the tertiary amine at the meta position and residues in the back pocket of Aurora-A compared to Aurora-B. researchgate.netnih.gov These studies highlight the potential of using the this compound scaffold and targeting the back pocket of Aurora kinases for the rational design of selective isoform inhibitors. researchgate.netnih.govaacrjournals.orgresearchgate.netdntb.gov.uaacs.orgaacrjournals.org Differences in the ATP-binding pocket, such as at residues L215, T217, and R220, can be exploited for designing selective Aurora-A inhibitors. researchgate.net

Exploration of this compound as a Research Tool for Mitotic Biology Studies

Aurora kinases are crucial regulators of mitosis, involved in processes like spindle assembly, centrosome maturation, chromosomal segregation, and cytokinesis. plos.orgnih.gov Abnormalities in their expression or activity are linked to aberrant mitosis and cancer development. plos.orgnih.govresearchgate.net As a pan-Aurora kinase inhibitor, this compound serves as a valuable research tool to investigate the roles of Aurora kinases in mitotic processes. plos.orgnih.gov

Studies have shown that this compound treatment induces endoreduplication and subsequent apoptosis in cancer cells, consistent with the known effects of inhibiting Aurora kinases. plos.orgnih.govnih.govresearchgate.net This induction of polyploidy, indicated by the formation of cell populations with more than 4N DNA content, has been observed using immunofluorescence microscopy and flow cytometry. plos.orgnih.govresearchgate.net this compound also reduces the levels of phosphorylated Histone H3 (Ser10), a direct substrate of Aurora-B kinase, which is a widely used indicator of Aurora kinase inhibition in cells. plos.orgnih.govresearchgate.net Furthermore, this compound has been shown to decrease the levels of phosphor-Aurora-A, -B, and -C kinases in a concentration-dependent manner in HCT116 cells. plos.orgnih.govresearchgate.net These effects on key mitotic markers and processes underscore the utility of this compound in studying the intricate mechanisms regulated by Aurora kinases during cell division. Research in mitotic biology often utilizes techniques like live cell imaging and analysis of chromosome dynamics to understand the impact of inhibitors like this compound. oxinst.comukaachen.deoxinst.combiomedcentral.com

Investigating Resistance Mechanisms to Aurora Kinase Inhibitors in Preclinical Settings

The development of resistance is a significant challenge in cancer therapy, including treatment with Aurora kinase inhibitors. This compound has shown effectiveness against cancer cells with MDR1-mediated multidrug resistance, a common mechanism of resistance to various chemotherapeutic agents. plos.orgnih.govnih.govresearchgate.netresearchgate.net Studies have demonstrated that the potency of this compound is not affected by the expression of MDR1 in cancer cells. plos.orgnih.govnih.govresearchgate.netresearchgate.net The IC₅₀ values of this compound in MDR1-expressing cell lines like KB-VIN10 and KB-S15 were similar to those in the parental MDR1-negative KB cells. plos.orgnih.gov This suggests that this compound may be a promising compound for managing malignancies where MDR1-related drug resistance is a factor. plos.orgnih.govnih.gov

Investigating other potential resistance mechanisms to this compound and other Aurora kinase inhibitors in preclinical settings is crucial. This could involve studying alterations in Aurora kinase genes, activation of alternative signaling pathways, or changes in drug metabolism or efflux that could lead to reduced sensitivity. Understanding these mechanisms can inform the development of strategies to overcome or circumvent resistance, potentially through combination therapies or the design of next-generation inhibitors. Studies have shown that targeting both FLT3-dependent and FLT3-independent pathways can help overcome acquired resistance to selective FLT3 inhibitors, suggesting that multi-targeting approaches might be relevant for Aurora kinase inhibitor resistance as well. oncotarget.com

Integration of Omics Data (e.g., Proteomics, Transcriptomics) for Deeper Mechanistic Understanding

Integrating omics data, such as proteomics and transcriptomics, can provide a more comprehensive understanding of the cellular responses to this compound and the mechanisms underlying its activity and potential resistance. Transcriptomic analysis can reveal changes in gene expression profiles following this compound treatment, identifying pathways and networks that are affected. Proteomic studies can provide insights into alterations in protein levels, post-translational modifications (such as phosphorylation of Aurora substrates), and protein-protein interactions.

While the provided search results specifically mention Western blotting for analyzing protein expression and phosphorylation changes induced by this compound, indicating a focus on specific proteins plos.orgnih.govresearchgate.netplos.org, broader proteomic approaches could identify a wider range of protein targets and affected pathways. Similarly, transcriptomic analysis could complement these findings by revealing changes at the mRNA level. Integrating these datasets can help to build a more complete picture of how this compound impacts cellular processes, identify potential biomarkers of response or resistance, and uncover novel therapeutic targets. Enrichment analysis of protein-interacting partners, such as those interacting with AURKA, can highlight involvement in oncogenic pathways. researchgate.net

Novel Computational Modeling Approaches for Rational Design

Computational modeling plays a vital role in the rational design and optimization of kinase inhibitors, including those based on the this compound scaffold. researchgate.netnih.govaacrjournals.orgresearchgate.netdntb.gov.uaacs.orgacs.orgaacrjournals.orgresearchgate.netresearchgate.netacs.orgresearchgate.netnhri.edu.twnih.govhphsiehlab.com Structure-based drug design (SBDD) utilizes the three-dimensional structures of kinases, often in complex with inhibitors, to guide the design of new compounds with improved potency and selectivity. acs.orgresearchgate.netnih.gov

For this compound derivatives, computational docking analysis has been used to predict the binding interactions and explain the observed differences in selectivity towards Aurora-A and Aurora-B. researchgate.netnih.govaacrjournals.org These studies have informed the design of analogs with modified functional groups aimed at achieving selective isoform inhibition by targeting specific residues in the kinase binding pocket. researchgate.netnih.govaacrjournals.orghphsiehlab.com Computational modeling can also be used for virtual screening of large compound libraries to identify potential Aurora kinase inhibitors, as well as for predicting pharmacokinetic properties and potential off-target effects. Quantitative structure-activity relationship (QSAR) models can correlate chemical structures with biological activity to guide the synthesis of more potent compounds. researchgate.net The design of inhibitors that induce specific conformational changes in the kinase, such as the DFG-out conformation, can also be guided by computational approaches. acs.orgnih.gov

Exploration of this compound in Other Relevant Preclinical Disease Models (Non-Oncological)

While the primary focus of this compound research has been in oncology due to the role of Aurora kinases in cancer, exploring its potential in other relevant preclinical disease models could uncover novel therapeutic applications. Aurora kinases are involved in fundamental cellular processes beyond proliferation, and their dysregulation might contribute to the pathogenesis of non-oncological diseases.

Q & A

Q. What are the primary molecular targets of BPR1K653, and how are they validated experimentally?

this compound is a dual Aurora kinase inhibitor targeting Aurora-A (IC₅₀ = 24 nM) and Aurora-B (IC₅₀ = 45 nM) in vitro. Validation involves recombinant kinase assays with ATP concentrations adjusted to physiological levels (1 mM). Cellular target engagement is confirmed via phospho-histone H3 (Ser10) Western blotting, as Aurora-B activity directly correlates with this phosphorylation marker. Dose-dependent inhibition of histone H3 phosphorylation in HONE-1 cells further supports target specificity .

Q. What experimental models are typically used to assess this compound's anti-proliferative effects?

Standard models include:

  • KB and KB-VIN10 cells : MDR1-negative and MDR1-positive sublines, respectively, to evaluate multidrug resistance (MDR) bypass mechanisms.
  • HONE-1 nasopharyngeal carcinoma cells : For cell cycle analysis (e.g., flow cytometry to quantify endoreplication and apoptosis).
  • Dose-response assays : IC₅₀ determination using fluorescence microscopy (cell viability) and concentration gradients (DMSO control, IC₅₀, 2×IC₅₀, 4×IC₅₀) .

Q. How is this compound's selectivity for Aurora kinases confirmed against off-target kinases?

Selectivity is assessed through kinase profiling panels (e.g., 100+ kinases tested at 1 µM this compound). A ≥100-fold selectivity over CDKs and other off-target kinases is required for validation. Cellular assays using isogenic models (e.g., p53 wild-type vs. null) further rule out non-Aurora-mediated effects .

Advanced Research Questions

Q. What methodologies optimize this compound's efficacy in MDR1-overexpressing tumors?

Co-administration with MDR1 inhibitors (e.g., verapamil) or structural modification to reduce P-gp substrate affinity can enhance efficacy. In vitro models like KB-VIN10 (MDR1-positive) require baseline P-gp activity quantification via calcein-AM efflux assays. Synergy studies (e.g., Chou-Talalay combination index) with taxanes or doxorubicin are recommended to exploit MDR1-mediated vulnerabilities .

Q. How should researchers resolve contradictory data on this compound's cell-line-specific potency?

Contradictions arise from genetic heterogeneity (e.g., p53 status, mitotic checkpoint integrity). Solutions include:

  • Stratified analysis : Group cell lines by molecular biomarkers (e.g., TP53 mutation status).
  • Functional genomics : CRISPR screens to identify synthetic lethal partners.
  • Multivariate regression : To account for confounding variables like doubling time and baseline Aurora kinase expression .

Q. What in vivo models best recapitulate this compound's pharmacokinetic and pharmacodynamic profiles?

  • Xenograft models : Use MDR1-transfected tumors (e.g., KB-VIN10) to assess blood-brain barrier penetration and resistance.
  • Dynamic BH3 profiling : To measure apoptosis priming in real-time.
  • Pharmacokinetic optimization : Adjust dosing schedules based on Aurora kinase turnover rates (e.g., q48h dosing to match mitotic arrest duration) .

Q. How can multi-omics data improve mechanistic understanding of this compound-induced endoreplication?

Integrate RNA-seq (cell cycle checkpoint genes), proteomics (Aurora kinase substrates), and CUT&Tag (histone modification dynamics). Time-course experiments (0–72 hr post-treatment) reveal phase-specific effects, while single-cell sequencing captures heterogeneity in endoreplicative populations .

Methodological & Reproducibility Considerations

Q. What statistical approaches validate this compound's dose-response data across independent studies?

  • Four-parameter logistic regression : To calculate IC₅₀ values with 95% confidence intervals.
  • Mann-Whitney U tests : For non-normal distributions in cell viability assays.
  • Inter-laboratory validation : Share raw flow cytometry data (FCS files) and analysis gates via repositories like FlowRepository .

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed experimental protocols : Specify culture conditions (e.g., serum concentration, passage number).
  • Batch-to-batch consistency : HPLC purity ≥95% for all compound stocks.
  • Negative controls : Include DMSO vehicle and inactive enantiomers where applicable .

Q. What biomarkers are critical for stratifying patients in this compound clinical trials?

Prioritize biomarkers linked to Aurora kinase dependency:

  • Transcriptomic signatures : AURKA/B overexpression (RNA-seq).
  • Functional biomarkers : Mitotic index (Ki-67 staining) and centrosome amplification (γ-tubulin immunofluorescence).
  • Liquid biopsies : Circulating tumor DNA with AURKA amplifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BPR1K653
Reactant of Route 2
Reactant of Route 2
BPR1K653

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.